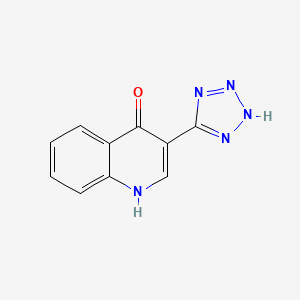
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- is a compound that combines the structural features of quinolinone and tetrazole Quinolinone is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- typically involves the formation of the tetrazole ring followed by its attachment to the quinolinone structure. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . Another approach involves the reaction of alcohols and aldehydes with isocyanides . These methods are known for their high yields and relatively simple reaction conditions.
Industrial Production Methods: Industrial production of tetrazole derivatives, including 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)-, often employs eco-friendly approaches. These methods may use water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve good to excellent yields . The use of heterogeneous catalysts, such as FeCl3-SiO2, has also been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring is known to react with acidic materials and strong oxidizers, such as acidic chloride and anhydrides, to liberate corrosive and toxic gases . It can also undergo exothermic reactions with reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include triethyl orthoformate, sodium azide, alcohols, aldehydes, and isocyanides . The reactions are typically carried out under moderate conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Major Products: The major products formed from the reactions of 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- depend on the specific reaction conditions and reagents used. For example, reactions with strong oxidizers may produce various oxidized derivatives, while reactions with reducing agents may yield reduced forms of the compound .
Scientific Research Applications
4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The compound’s unique structure also makes it valuable in industrial applications, such as the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring’s electron density and ability to stabilize negative charges through delocalization play a crucial role in its activity . This stabilization allows the compound to interact effectively with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- include other tetrazole derivatives, such as 5-phenyltetrazole and 4-(1H-tetrazol-5-yl)benzaldehyde . These compounds share the tetrazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- apart from other similar compounds is its combination of the quinolinone and tetrazole structures. The presence of the quinolinone ring enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research and industrial applications .
Properties
CAS No. |
58044-00-1 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-9-6-3-1-2-4-8(6)11-5-7(9)10-12-14-15-13-10/h1-5H,(H,11,16)(H,12,13,14,15) |
InChI Key |
BIMDWYPWZNTWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















